N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 This compound is known for its unique chemical structure, which includes a benzamide core substituted with a 3,4-dimethoxyphenyl group and a 2-methyl group
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to scavenge reactive oxygen species (ROS) by donating a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can chelate metal ions, which can catalyze the production of ROS, further enhancing its antioxidant properties.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but lacks the 2-methyl group, which may affect its chemical reactivity and biological activity.
3,4-Dimethoxyphenethylamine: This compound is a precursor in the synthesis of this compound and shares the 3,4-dimethoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-13-6-4-5-7-15(13)18(20)19-11-10-14-8-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
InChI Key |
ZILVUPWRXHBKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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